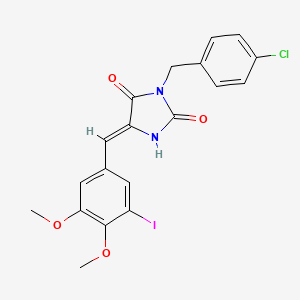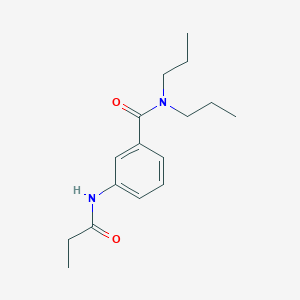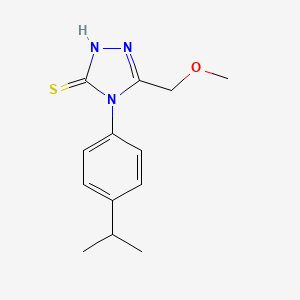![molecular formula C23H30N2O2 B4751359 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4751359.png)
2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol
Vue d'ensemble
Description
2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant effects on the central nervous system. However, in recent years, BZP has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol also acts as a sympathomimetic agent, leading to increased heart rate and blood pressure.
Biochemical and Physiological Effects:
2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to have various biochemical and physiological effects. In a study conducted on rats, 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol was found to increase dopamine and serotonin levels in the brain. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol also increased heart rate and blood pressure in rats and humans. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to have a half-life of approximately 4 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in lab experiments is its relatively simple synthesis method. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, there are also limitations to using 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol in lab experiments. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to have stimulant effects on the central nervous system, which may affect the results of certain experiments. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol also has a short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol. One area of interest is the potential use of 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol as a drug delivery system. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to enhance the solubility and bioavailability of certain drugs, making it a promising candidate for drug delivery. Another area of interest is the potential use of 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol as a neuroprotective agent. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to protect against ischemic brain injury in mice, making it a potential candidate for the treatment of stroke. Finally, further research is needed to fully understand the mechanism of action of 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol and its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and pharmacology. In psychiatry, 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been investigated for its antidepressant and anxiolytic effects. In a study conducted on rats, 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol was found to reduce anxiety-like behavior and improve mood. In neurology, 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been studied for its potential neuroprotective effects. In a study conducted on mice, 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol was found to protect against ischemic brain injury. In pharmacology, 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been studied for its potential use as a drug delivery system. 2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol has been shown to enhance the solubility and bioavailability of certain drugs.
Propriétés
IUPAC Name |
2-[1-benzyl-4-[(E)-3-(4-methoxyphenyl)prop-2-enyl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-27-23-11-9-20(10-12-23)8-5-14-24-15-16-25(22(19-24)13-17-26)18-21-6-3-2-4-7-21/h2-12,22,26H,13-19H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJHFLVFTZOOGJ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCN2CCN(C(C2)CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CN2CCN(C(C2)CCO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-benzyl-4-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperazin-2-yl}ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-isopropoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4751285.png)
![[(2-{[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4751301.png)

![2-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B4751311.png)
![N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4751312.png)
![4-methoxy-3-(4-morpholinylsulfonyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4751316.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(4-biphenylyl)-3-thiophenecarboxylate](/img/structure/B4751320.png)

![3-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4751336.png)
![ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B4751340.png)
![2-{4-[(1-acetyl-3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4751351.png)
![N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4751352.png)
